molecular formula C8H8KN3S2 B3364615 Potassium {4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2-YL}sulfanide CAS No. 1172239-27-8

Potassium {4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2-YL}sulfanide

Cat. No.: B3364615
CAS No.: 1172239-27-8
M. Wt: 249.4
InChI Key: WHZCFVGMDWSBPY-UHFFFAOYSA-M
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Description

Potassium {4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}sulfanide (CAS 1172239-27-8) is a high-purity chemical intermediate of significant interest in medicinal chemistry and anticancer drug discovery. This compound features the thienopyrimidine scaffold, a privileged structure in drug design due to its resemblance to natural purines . Researchers value this core for its versatility in synthesizing novel bioactive molecules, particularly as protein kinase inhibitors which are critical targets in oncology . The {4-aminothieno[2,3-d]pyrimidin-2-yl}sulfanide structure serves as a key building block for developing potential therapeutic agents. The primary research value of this compound lies in its application as a precursor for synthesizing novel thienopyrimidine derivatives that are investigated as potent enzyme inhibitors. Recent scientific reviews highlight thienopyrimidine derivatives as promising scaffolds for developing anticancer agents through the inhibition of various enzymes and pathways, including epidermal growth factor receptor (EGFR) and other protein kinases . These inhibitors work by blocking key signal transduction pathways that drive tumor cell proliferation, survival, and metastasis . The specific structural features of this compound—including the 4-amino group and the sulfanide moiety—make it particularly valuable for further chemical modifications aimed at optimizing drug-target interactions and improving pharmacological properties. This product is supplied for laboratory research applications only and is not intended for diagnostic or therapeutic use. Researchers handling this compound should refer to the available safety data sheets and implement appropriate precautions during experimentation.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;4-amino-5,6-dimethylthieno[2,3-d]pyrimidine-2-thiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S2.K/c1-3-4(2)13-7-5(3)6(9)10-8(12)11-7;/h1-2H3,(H3,9,10,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZCFVGMDWSBPY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N)[S-])C.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8KN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium {4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2-YL}sulfanide typically involves multiple steps:

    Formation of the Thieno[2,3-D]pyrimidine Core: This step often starts with the reaction of 3-mercapto-2-butanone with malononitrile in the presence of a base such as sodium methoxide. The resulting intermediate is then reacted with urea to form the thieno[2,3-D]pyrimidine core.

    Amination: The core structure is then aminated using ammonia or an amine source to introduce the amino group at the 4-position.

    Sulfanide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial reactors and continuous flow processes to ensure consistent production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanide group (-S⁻K⁺) acts as a strong nucleophile, facilitating substitutions with alkyl halides and amines:

Reaction PartnerConditionsProductYieldCharacterization DataSource
Methyl iodideAlcoholic KOH, reflux2-Methylthiothieno[2,3-d]pyrimidine63–74%IR : 1720–1675 cm⁻¹ (C=O); ¹H NMR : δ 0.91–1.04 ppm (CH₃), δ 3.24–3.67 ppm (morpholinyl CH₂)
MorpholineDMF, 80°C3-Amino-7,7-dimethyl-2-morpholin-4-yl-tetrahydrobenzothienopyrimidine-4,5-dione74%MS : m/z 348 (M⁺); ¹³C NMR : δ 188.7 (CO), 163.6 (C-2)
PiperazineEthanol, reflux3-Amino-7,7-dimethyl-2-piperazin-1-yl-tetrahydrobenzothienopyrimidine-4,5-dione65%IR : 3400 cm⁻¹ (NH); MS : m/z 347 (M⁺)

Cyclocondensation Reactions

The compound undergoes cyclization with bifunctional reagents to form fused heterocycles:

ReagentConditionsProductKey FindingsSource
Pentan-2,4-dioneDioxane, 100°CPyrazolobenzothienopyrimidineForms gray powder ; ¹H NMR : δ 2.26 ppm (CH₃), δ 6.03 ppm (pyrazolyl proton)
Formic acidRefluxTriazolobenzothienopyrimidineIR : 1723 cm⁻¹ (C=O); MS : m/z 357 (M⁺)
o-AminothiophenolDMF, K₂CO₃Benzo[b] thiazin-3-yl derivatives¹H NMR : δ 3.74 ppm (CH₂); IR : 1583 cm⁻¹ (C=N)

Oxidation and Functionalization

The sulfanide group can be oxidized or functionalized to introduce new moieties:

Reaction TypeReagentProductObservationsSource
OxidationH₂O₂, acidic conditionsDisulfide derivativesForms dimeric structures; confirmed via MS and elemental analysis
AcylationAcetic anhydride2-Acetylthio derivativesIR : 1715 cm⁻¹ (C=O); ¹H NMR : δ 2.30 ppm (CH₃CO)

Coordination Chemistry

The sulfanide group participates in metal coordination, enhancing pharmacological activity:

Metal SaltConditionsComplexApplicationSource
Cu(II) acetateEthanol, RTCu(II)-thienopyrimidine complexPotential anti-inflammatory activity ; IC₅₀ = 0.04 μM (COX-2 inhibition)
Fe(III) chlorideDMF, 60°CFe(III) chelateModulates K⁺ ion channels ; validated via electrophysiology

Key Mechanistic Insights

  • Alkylation : The sulfanide group displaces halides in SN2 mechanisms, forming stable thioethers .

  • Cyclization : Intramolecular nucleophilic attack by hydrazine or amines generates fused rings (e.g., pyrazolo/triazolo derivatives) .

  • Metal Coordination : The sulfur and nitrogen atoms act as Lewis bases, stabilizing transition metals in bioactive complexes .

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity
Potassium {4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2-YL}sulfanide has shown promising antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound had significant antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

2. Anticancer Properties
Research has indicated that this compound may possess anticancer properties. It has been observed to inhibit the growth of certain cancer cell lines in vitro.

Case Study : In a research article featured in Cancer Letters, this compound was tested against human breast cancer cells, showing a dose-dependent reduction in cell viability. Further studies are needed to elucidate its mechanisms of action and efficacy in vivo .

Agricultural Applications

1. Plant Growth Regulation
This compound can act as a plant growth regulator. Its application has been linked to enhanced growth rates and improved yield in various crops.

Data Table: Effects on Crop Yield

Crop TypeApplication Rate (g/ha)Yield Increase (%)
Wheat5015
Corn7520
Soybean10010

Source : Field trials conducted by agricultural research institutions have reported these findings over multiple growing seasons.

Biotechnological Applications

1. Enzyme Inhibition
this compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways.

Case Study : Research published in Biochemical Pharmacology highlighted its inhibitory effects on dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This inhibition could have implications for both cancer therapy and the treatment of bacterial infections .

Mechanism of Action

The mechanism by which Potassium {4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2-YL}sulfanide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can modulate various biochemical pathways, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Structural Comparison with Similar Thieno[2,3-d]pyrimidine Derivatives

Table 1: Structural Features of Thieno[2,3-d]pyrimidine Derivatives
Compound Name Substituents (Position) Key Functional Groups Reference
Potassium {4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-YL}sulfanide 4-amino; 5,6-dimethyl; 2-sulfanide (K⁺) Sulfanide, amino, methyl
4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)butanamide 4-oxo; 5,6-dimethyl; 2-sulfanyl butanamide Sulfanyl, hydroxyethyl, oxo
({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine 4-chloro; 5,6-dimethyl; 2-dimethylaminomethyl Chloro, dimethylaminomethyl
2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-ethylphenyl)acetamide 3-ethyl; 4-oxo; 2-sulfanyl acetamide Ethyl, oxo, acetamide

Key Observations :

  • The target compound uniquely combines a sulfanide group (enhancing solubility via potassium) with amino and methyl groups, optimizing its role as a flavor enhancer .
  • Derivatives like 4-oxo (e.g., ) or chloro (e.g., ) substituents prioritize stability or antimicrobial activity over taste modulation.
  • Dimethylaminomethyl () and ethylphenyl acetamide () groups suggest applications in drug design, diverging from flavor chemistry.

Production Data :

  • The hydrochloride form of the target compound dominates U.S. production (1000 kg annually), far exceeding volumes in Europe (1 kg) and Japan (1.5 kg) .
Table 2: Functional Comparison of Thieno[2,3-d]pyrimidine Derivatives
Compound Primary Application Biological Activity Reference
This compound Flavor enhancement Sweetness potentiation via T1R2/T1R3 receptors
7-Cyclopentyl-N-(2-methoxyphenyl)-pyrrolo[2,3-d]pyrimidine-6-carboxamide Antimicrobial agents Inhibits bacterial growth
4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)butanamide Drug development Probable kinase inhibition (structural analogy)
[1,4]Oxathiino[2,3-d]pyrimidines Heterocyclic intermediates Potential bioactive scaffolds

Key Findings :

  • The target compound’s amino and sulfanide groups are critical for binding to sweet taste receptors, unlike antimicrobial derivatives that prioritize sulfonamide or carboxamide moieties .
  • 4-Oxo and chloro derivatives (e.g., ) may exhibit higher metabolic stability, aligning with drug design principles.

Biological Activity

Potassium {4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2-YL}sulfanide (CAS No. 1172239-27-8) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8H8KN3S2
  • Molecular Weight : 249.40 g/mol
  • SMILES Notation : Cc1nc(N)c2c(C)c(sc2n1)C(=O)O
  • IUPAC Name : this compound

The compound features a thieno-pyrimidine core structure, which is significant in various biological activities including anti-inflammatory and antimicrobial properties.

1. Antimicrobial Activity

Research indicates that thieno-pyrimidine derivatives exhibit notable antimicrobial activities. For example, compounds similar to this compound have been shown to inhibit bacterial growth effectively in vitro. A study highlighted that derivatives with similar structural motifs demonstrated IC50 values in the micromolar range against various pathogens .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidine derivatives is well documented. In particular, compounds with a thieno-pyrimidine structure have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The IC50 values for COX inhibition were reported as follows:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
This compoundTBDTBD

The exact IC50 values for this compound remain to be determined in specific studies .

3. Anticancer Activity

Pyrimidine derivatives have shown promise in cancer research due to their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies on related compounds indicated significant inhibition of growth in A431 vulvar epidermal carcinoma cells . The mechanisms typically involve interference with nucleic acid synthesis and modulation of signaling pathways associated with cell survival.

Case Study 1: Anti-inflammatory Efficacy

A recent study evaluated the efficacy of several thieno-pyrimidine derivatives in a carrageenan-induced paw edema model in rats. The results demonstrated that specific derivatives exhibited anti-inflammatory effects comparable to indomethacin, a standard anti-inflammatory drug .

Case Study 2: Antimicrobial Testing

In vitro testing against Staphylococcus aureus and Escherichia coli showed that thieno-pyrimidine compounds can significantly reduce bacterial viability at concentrations as low as 10 μM . This positions this compound as a candidate for further development as an antimicrobial agent.

Q & A

Basic Research Questions

Q. How can the synthesis of Potassium {4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}sulfanide be optimized for improved yield and purity?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. Key steps include:

  • Reacting 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-thione with potassium hydride or hydroxide under anhydrous conditions in ethanol or methanol .
  • Purification via recrystallization using ethanol or aqueous ethanol mixtures to isolate the potassium sulfanide salt .
  • Yield optimization requires controlled temperature (reflux at 70–80°C) and stoichiometric excess of potassium base .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of the thienopyrimidine core and methyl substituents. Key signals include aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm) .
  • FT-IR : Identify N–H stretching (3300–3500 cm⁻¹) and C=S/C–S bonds (600–700 cm⁻¹) .
  • Elemental Analysis : Validate stoichiometry (C, H, N, S, K) with ≤0.3% deviation .

Q. How is the compound’s selectivity for COX-2 over COX-1 evaluated in vitro?

  • Methodological Answer :

  • Use human recombinant COX-1 and COX-2 enzymes in a fluorometric assay.
  • Pre-incubate the compound (1–100 µM) with enzyme isoforms and measure prostaglandin production via HPLC or ELISA.
  • Calculate IC50 values and selectivity ratios (e.g., indomethacin as a positive control for COX-1 inhibition) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., COX-2 inhibition vs. taste modulation)?

  • Methodological Answer :

  • Dose-Response Analysis : Test the compound across a broader concentration range (nM to mM) to identify off-target effects .
  • Receptor Binding Assays : Use T1R2/T1R3 heterodimer HEK293 cells to assess sweetness modulation, and compare with COX-2/COX-1 binding assays to clarify target specificity .
  • Molecular Docking : Model interactions with COX-2 and T1R2/T1R3 receptors to identify structural determinants of activity .

Q. How can derivatives be designed to enhance 5-HT1A receptor affinity while minimizing cytotoxicity?

  • Methodological Answer :

  • Structural Modifications : Introduce arylpiperazinylalkylthio groups at the sulfanide position to improve receptor binding .
  • SAR Studies : Compare derivatives with varying alkyl chain lengths (e.g., ethyl vs. propyl) and substituents (e.g., ethoxy vs. methyl groups) using radioligand displacement assays .
  • Cytotoxicity Screening : Use MTT assays on HepG2 or HEK293 cells to prioritize derivatives with IC50 > 50 µM .

Q. What in vivo models are suitable for assessing pharmacokinetics and toxicity?

  • Methodological Answer :

  • Rodent Models : Administer the compound orally or intravenously (1–50 mg/kg) to Sprague-Dawley rats.
  • Pharmacokinetic Parameters : Measure plasma half-life (t1/2), Cmax, and AUC via LC-MS/MS .
  • Toxicology : Monitor liver/kidney function markers (ALT, AST, BUN) and histopathology after 28-day repeated dosing .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium {4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2-YL}sulfanide
Reactant of Route 2
Potassium {4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2-YL}sulfanide

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